Talsupram
Overview
Description
Talsupram is a selective norepinephrine reuptake inhibitor that was investigated as an antidepressant in the 1960s and 1970s but was never marketed . It is structurally related to the selective serotonin reuptake inhibitor citalopram . This compound’s chemical formula is C20H25NS, and it has a molar mass of 311.49 g/mol .
Preparation Methods
The synthesis of Talsupram involves several steps, including the preparation of intermediates and the final coupling reaction. One of the synthetic routes involves the preparation of N-methyl-3-(3,3-dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)propan-1-amine . The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as methyl iodide for methylation
Chemical Reactions Analysis
Talsupram undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Talsupram has been primarily studied for its potential use as an antidepressant due to its selective norepinephrine reuptake inhibition properties . It has been used in various research studies to understand the role of norepinephrine in mood disorders and other neurological conditions . Additionally, this compound has been evaluated as a candidate for positron emission tomography (PET) imaging ligands for the norepinephrine transporter .
Mechanism of Action
Talsupram exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft . This action enhances noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. The molecular targets of this compound include the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft .
Comparison with Similar Compounds
Talsupram is structurally similar to other norepinephrine reuptake inhibitors such as talopram and desipramine . Compared to these compounds, this compound has a unique chemical structure that includes a benzothiophene moiety, which distinguishes it from other norepinephrine reuptake inhibitors . This structural uniqueness may contribute to its specific pharmacological profile.
Similar Compounds
Talopram: Another norepinephrine reuptake inhibitor with a similar structure and pharmacological profile.
Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake.
Citalopram: A selective serotonin reuptake inhibitor that is structurally related to this compound.
This compound’s unique structure and selective norepinephrine reuptake inhibition make it a compound of interest in the field of neuropharmacology, despite its lack of commercial development.
Biological Activity
Talsupram is a selective norepinephrine reuptake inhibitor (NRI) that has been primarily studied for its potential applications in treating depression and neuropathic pain. Although it was researched extensively in the 1960s and 1970s, it was never marketed. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and comparative studies with other compounds.
- Chemical Formula : CHNS
- Molecular Weight : 311.49 g/mol
- Drug Classification : Experimental small molecule
This compound functions by selectively inhibiting the norepinephrine transporter (NET), thereby increasing norepinephrine levels in the synaptic cleft. This mechanism is crucial for its analgesic properties, particularly in models of neuropathic pain. The compound's structural similarity to citalopram suggests a shared pathway in modulating neurotransmitter dynamics, although this compound's primary action is on norepinephrine rather than serotonin .
Analgesic Effects
Recent studies have demonstrated this compound's efficacy as an analgesic in rat models of neuropathic pain. In a comparative study involving this compound, vilazodone, and indatraline, this compound showed superior anti-hyperalgesic effects in the hot plate test, which assesses supraspinal pain responses. The results indicated:
- Hot Plate Test :
- This compound at doses of 2.5 mg/kg, 5 mg/kg, and 10 mg/kg demonstrated significant anti-hyperalgesic effects compared to vilazodone and indatraline.
- Maximum percentage of maximum possible effect (MPE%) was observed at these doses after 60 minutes.
- Tail Flick Test :
Drug | Dose (mg/kg) | Hot Plate MPE% | Tail Flick MPE% |
---|---|---|---|
This compound | 2.5 | Higher | Not significantly different |
5 | Higher | Not significantly different | |
10 | Higher | Not significantly different | |
Vilazodone | 5 | Lower | Lower |
Indatraline | 10 | Lower | Higher at lower dose |
Comparative Studies
In comparative analyses, this compound exhibited a more pronounced analgesic effect than both vilazodone and indatraline in the hot plate test, suggesting that norepinephrine plays a more critical role in managing neuropathic pain than serotonin or dopamine. This aligns with findings that highlight the importance of noradrenergic pathways in pain modulation .
Case Studies and Research Findings
- Study on Analgesic Effects : A study published in June 2022 investigated the analgesic properties of this compound alongside other compounds. The findings indicated that this compound was significantly more effective than vilazodone and indatraline in mitigating pain responses linked to neuropathic conditions .
- Binding Affinity Studies : Research has shown that this compound has a high affinity for norepinephrine transporters, with competitive binding assays yielding Ki values around 1.02 nM. This strong binding affinity correlates with its effectiveness as an NRI and its subsequent analgesic properties .
- Neuroimaging Studies : MicroPET imaging studies conducted on nonhuman primates demonstrated that this compound effectively targets NET-rich regions in the brain, reinforcing its role as a potent NRI with implications for both depression and pain management .
Properties
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NS/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHYYOUFMJBLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(S1)(CCCNC)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25487-28-9 (hydrochloride) | |
Record name | Talsupram [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50864992 | |
Record name | 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21489-20-3 | |
Record name | Talsupram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21489-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talsupram [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talsupram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALSUPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Z73MW6CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.